4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline
Beschreibung
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline is a pyrazole-based aniline derivative characterized by a 1,3,5-trimethyl-substituted pyrazole ring linked to an aniline moiety via a methylene bridge. Its synthesis typically involves alkylation or condensation reactions, with modifications to the pyrazole substituents enabling tuning of steric and electronic properties .
Eigenschaften
IUPAC Name |
4-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-13(10(2)16(3)15-9)8-11-4-6-12(14)7-5-11/h4-7H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBCYKUSNGRRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline typically involves the condensation of 1,3,5-trimethylpyrazole with benzylamine under specific reaction conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, which facilitates the reduction of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C, resulting in the reduction of the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring
Reduction: Reduced forms of the aniline moiety
Substitution: Substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline
- Structure : Differs by having 3,5-dimethyl substituents on the pyrazole instead of 1,3,5-trimethyl.
- However, this may decrease solubility in organic solvents compared to the trimethyl analogue .
- Physical Properties: Molecular weight = 201.27 g/mol; monoisotopic mass = 201.1266 .
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
- Structure : Features three 4-methylpyrazole arms attached to the central methylene carbon.
- Synthesis : Rapid synthesis (<1 hour) compared to traditional Tp ligands requiring prolonged heating .
- Polymorphism : Exhibits two polymorphs (I and II) with distinct N–H···N interactions (dimers vs. chains), influencing crystal packing and solubility .
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline Dihydrochloride
- Structure : Protonated aniline group (dihydrochloride salt).
- Applications : Enhanced water solubility due to salt formation, making it preferable for biological assays .
Analogues with Non-Pyrazole Functional Groups
4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA)
- Structure : Replaces pyrazole with a pyrrolidine-sulfonyl group .
- Crystal Packing : Forms 2D layers via N–H···O hydrogen bonds and weak C–H···π interactions, contrasting with the N–H···N networks in pyrazole-based compounds .
- Planarity : Dihedral angle = 26.70° between pyrrolidine and benzene rings, reducing steric strain compared to bulkier pyrazole derivatives .
4-(Trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline
- Structure : Introduces a trifluoromethyl group on the aniline ring.
Comparative Data Tables
Table 1: Key Physical and Spectroscopic Properties
Table 2: Substituent Effects on Solubility and Reactivity
Biologische Aktivität
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure
The compound features a trimethylpyrazole moiety linked to an aniline structure, which is significant for its biological activity. The general formula can be represented as follows:
where the precise values for , , and depend on the specific substitutions on the aniline and pyrazole rings.
Synthesis
The synthesis of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylation : The pyrazole can be methylated at the 1, 3, and 5 positions to yield the trimethyl derivative.
- Coupling with Aniline : The final step involves the reaction of the pyrazole derivative with an aniline compound to form the target molecule.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains. A comparative study of related compounds is summarized in Table 1.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-methylpyrazole | Cyclopropylmethyl group | Antimicrobial |
| 4-(Cyclopropylmethyl)-1H-pyrazole | Cyclopropylmethyl group at position 4 | Anti-inflammatory |
| 3-(Trimethylpyrazol)aniline | Trimethylpyrazole linked to an aniline structure | Neurological effects |
Anticancer Activity
The compound's potential as an anticancer agent is also notable. Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, NMS-P715, a pyrazolo-quinazoline derivative, has demonstrated effectiveness against multiple cancer types with IC50 values in the nanomolar range .
Study on Anticancer Properties
In a recent study published in Cancer Research, researchers investigated the effects of pyrazolo derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth through modulation of signaling pathways associated with cell cycle regulation .
Research on Antimicrobial Effects
Another study focused on the antimicrobial properties of related pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds disrupt bacterial cell membranes, leading to cell death .
The biological activity of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : The compound could bind to receptors influencing cellular signaling pathways related to growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
